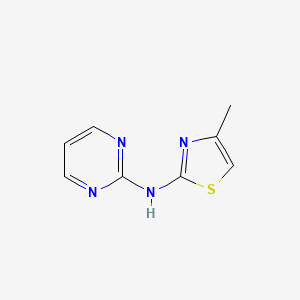

4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine” is a derivative of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine . It is a part of a novel series of compounds that have been identified as highly potent and selective inhibitors of Cyclin D dependent kinases (CDK4 and CDK6) . These kinases regulate the entry into the S phase of the cell cycle and are validated targets for anticancer drug discovery .

Applications De Recherche Scientifique

Cancer Research and CDK2/4/6 Inhibition

- Findings :

Corrosion Inhibition

Beyond its role in cancer research, 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine has been evaluated as an eco-friendly corrosion inhibitor for mild steel in acidic environments. Here’s what we know:

Antitumor and Cytotoxic Activity

While not directly related to the compound itself, thiazoles (such as our compound) have shown diverse biological activities. Here’s a relevant study:

Mécanisme D'action

Target of Action

The primary targets of 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine are Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6) . These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

4-Methyl-N-(pyrimidin-2-yl)thiazol-2-amine acts as a potent inhibitor of CDK2/4/6 . It binds to these kinases, blocking their activity and thereby reducing the phosphorylation level of the retinoblastoma protein (Rb) . This inhibition prevents the release of E2F transcription factors, which are necessary for the transition from the G1 to S phase of the cell cycle .

Biochemical Pathways

The compound affects the CDK4/6-Rb-E2F pathway , which is disrupted in approximately 90% of cancers . By inhibiting CDK2/4/6, the compound prevents the phosphorylation of Rb, thereby blocking the release of E2F transcription factors and the subsequent transcription of genes necessary for DNA replication .

Result of Action

The inhibition of CDK2/4/6 by 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine results in the blockage of tumor cell proliferation . In a study, repeated oral administration of a similar compound caused marked inhibition of tumor growth in acute myeloid leukemia mouse xenografts without having a negative effect on body weight and showing any sign of clinical toxicity .

Action Environment

The action of 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine can be influenced by various environmental factors. For instance, in a corrosion inhibition study, the compound showed an efficient inhibition effect for mild steel in an acid medium . .

Propriétés

IUPAC Name |

4-methyl-N-pyrimidin-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-6-5-13-8(11-6)12-7-9-3-2-4-10-7/h2-5H,1H3,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLBRNDSESTXEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2740950.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2740953.png)

![2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone](/img/structure/B2740954.png)

![2-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2740957.png)

![3-(2-Methyloxiran-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B2740958.png)

![3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2740959.png)